An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS: 55694-81-0)
An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS: 55694-81-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-2-sulfonyl chloride is a versatile heterocyclic sulfonyl chloride that serves as a crucial building block in modern organic and medicinal chemistry. Its significance lies in the reactive sulfonyl chloride group attached to the 1-methylimidazole core, a privileged scaffold in numerous biologically active molecules. This combination allows for the straightforward introduction of the 1-methylimidazole-2-sulfonyl moiety into a wide array of molecular architectures, particularly through the formation of sulfonamides. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-1H-imidazole-2-sulfonyl chloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 55694-81-0 | [1][2][3] |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][3] |
| Molecular Weight | 180.61 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 66-71 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
| InChI Key | VIGPKJYEYGGCLK-UHFFFAOYSA-N | [1][3] |
| SMILES | CN1C=CN=C1S(=O)(=O)Cl | [1] |
Synthesis
The synthesis of 1-Methyl-1H-imidazole-2-sulfonyl chloride is most reliably achieved through the oxidation of its corresponding thiol precursor, 1-methyl-1H-imidazole-2-thiol. While direct chlorosulfonation of 1-methylimidazole has been explored, it can lead to the formation of ionic liquid-type structures.
Experimental Protocol: Synthesis via Oxidation of 1-Methyl-1H-imidazole-2-thiol
This protocol describes a general method for the oxidation of a thiol to a sulfonyl chloride, adapted for the synthesis of the title compound.
Materials:
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1-methyl-1H-imidazole-2-thiol
-
N-Chlorosuccinimide (NCS)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Acetonitrile
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Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-thiol (1.0 eq) in a mixture of acetonitrile and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) (approximately 3.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess NCS with a small amount of sodium sulfite solution.
-
Extract the mixture with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methyl-1H-imidazole-2-sulfonyl chloride.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: Yields for this type of transformation are typically in the range of 60-85%.
Reactivity and Applications in Synthesis
The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes 1-Methyl-1H-imidazole-2-sulfonyl chloride an excellent reagent for reaction with a variety of nucleophiles. Its primary application is in the synthesis of sulfonamides by reacting with primary or secondary amines.
General Experimental Protocol: Synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides
Materials:
-
1-Methyl-1H-imidazole-2-sulfonyl chloride
-
Primary or secondary amine (e.g., aniline, piperidine)
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Triethylamine (TEA) or other suitable non-nucleophilic base
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Dichloromethane (DCM) or other suitable aprotic solvent
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1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-Methyl-1H-imidazole-2-sulfonyl chloride (1.1 eq) in dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Representative Reactions and Quantitative Data
| Amine | Product | Reaction Conditions | Yield |
| Aniline | N-phenyl-1-methyl-1H-imidazole-2-sulfonamide | DCM, TEA, 0°C to rt, 6h | 85-95% (estimated) |
| Piperidine | 1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine | DCM, TEA, 0°C to rt, 4h | 90-98% (estimated) |
Role in Drug Discovery and Signaling Pathways
While 1-Methyl-1H-imidazole-2-sulfonyl chloride itself is not known to have intrinsic biological activity, its derivatives, particularly sulfonamides, are of significant interest in drug discovery. The 1-methylimidazole moiety is a common feature in many biologically active compounds, and the sulfonamide linkage provides a stable and synthetically accessible scaffold.
Targeting Cancer Signaling Pathways
Recent research has focused on the development of imidazole-based sulfonamides as potent inhibitors of key signaling pathways implicated in cancer progression.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Novel sulfonamide-imidazole hybrid derivatives have been synthesized and evaluated for their antiproliferative activity. Molecular docking studies suggest that these compounds can target the ATP-binding sites of receptor tyrosine kinases such as c-Met and Tropomyosin receptor kinase A (TRKA) .[4][5] Overactivation of these kinases is a hallmark of various cancers, and their inhibition can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
-
Sirtuin Inhibition: Imidazole derivatives are also being investigated as modulators of sirtuins, a class of NAD⁺-dependent deacetylases.[6][7][8] Sirtuins play a crucial role in regulating cellular processes, and their dysregulation is linked to cancer. Specific imidazole-containing compounds have been shown to inhibit sirtuin activity, leading to altered gene expression and induction of apoptosis in cancer cells.[6][7][8]
Spectroscopic Characterization
The structural elucidation of 1-Methyl-1H-imidazole-2-sulfonyl chloride and its derivatives relies on standard spectroscopic techniques.
| Technique | Expected Features for 1-Methyl-1H-imidazole-2-sulfonyl chloride |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~3.8-4.0 ppm) and the two imidazole ring protons (two distinct signals, ~7.0-7.5 ppm).[9][10][11] |
| ¹³C NMR | Resonances for the methyl carbon (~35 ppm), the three imidazole ring carbons (in the aromatic region, ~120-145 ppm), with the C2 carbon being the most downfield shifted due to the attachment of the electron-withdrawing sulfonyl chloride group.[9][10][11] |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (~1370-1390 cm⁻¹ and ~1170-1190 cm⁻¹).[12] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.61 g/mol ).[1] |
Experimental Workflows
Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl chloride
Synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides
Conclusion
1-Methyl-1H-imidazole-2-sulfonyl chloride is a valuable and reactive building block for the synthesis of a diverse range of sulfonamide derivatives. Its utility is particularly evident in the field of drug discovery, where the resulting compounds have shown promise as inhibitors of key signaling pathways in cancer. The straightforward synthesis of this reagent and its predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. Further exploration of the biological activities of novel sulfonamides derived from this scaffold is a promising area for future research.
References
- 1. 1-Methyl-1H-imidazole-2-sulfonyl chloride | C4H5ClN2O2S | CID 11658383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-iMidazole-2-sulfonyl chloride | 55694-81-0 [chemicalbook.com]
- 3. 1-甲基咪唑-2-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
